2-(1H-吲哚-3-基)-N-(2-((1-(4-甲基苄基)-1H-吲哚-3-基)硫代)乙基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

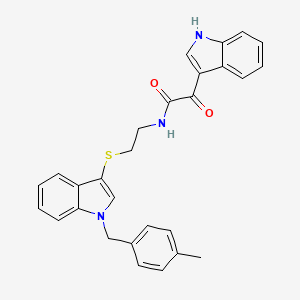

2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 该化合物作为潜在抗癌剂显示出希望。研究人员调查了它对癌细胞系的影响,特别是那些对传统化疗具有抗性的细胞系。 其作用机制包括抑制对癌细胞存活和增殖至关重要的特定途径 .

- 研究表明该化合物具有抗炎特性。 它可以调节炎症信号通路,使其与类风湿性关节炎、炎症性肠病和其他炎症性疾病等疾病相关 .

- 该化合物的结构表明其具有潜在的抗菌活性。研究人员研究了它对细菌、真菌甚至耐药菌株的影响。 它可能是开发新型抗生素的宝贵先导化合物 .

- 临床前研究调查了该化合物对神经元健康的影响。 它可以通过减少氧化应激、增强线粒体功能和促进神经元存活来预防神经退行性疾病 .

- 一些研究表明,该化合物可能在控制糖尿病和肥胖等代谢紊乱中发挥作用。 它可能会影响葡萄糖代谢和脂质稳态 .

- 除了其生物学应用之外,该化合物独特的结构使其对合成化学家来说很有趣。 它可以作为设计新型配体、催化剂或功能材料的构建块 .

- 研究人员探索了该化合物的光物理行为,包括其荧光性质。 了解这些特性可以帮助传感器、成像剂或光电器件等应用 .

- 由于其稳定性和官能团,该化合物可以被整合到药物递送系统中。 它可以增强药物溶解度,靶向特定组织或改善生物利用度 .

抗癌特性

抗炎活性

抗菌应用

神经保护作用

代谢紊乱

化学合成和催化

光物理性质

药物递送系统

生物活性

The compound 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide , with the molecular formula C28H25N3O2S, is a member of the indole derivative family, which has garnered significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its antiproliferative, anti-inflammatory, and antibacterial properties.

Synthesis of the Compound

The synthesis of 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide typically involves multi-step organic reactions. The detailed synthetic routes often include the condensation of various indole derivatives and thioether formation. For example, research indicates that the compound can be synthesized through a series of reactions involving indole derivatives and appropriate thiol reagents under controlled conditions to yield high purity products .

Antiproliferative Activity

Recent studies have demonstrated that 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has been tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. The compound showed promising results with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies revealed that the compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, suggesting a potential mechanism involving tubulin polymerization inhibition similar to colchicine .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using various in vitro assays. Preliminary results indicated that it effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX inhibition were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 2-(1H-indol-3-yl)... | 19.45 ± 0.07 | 42.1 ± 0.30 |

These results suggest that the compound may serve as a lead for developing new anti-inflammatory agents, particularly due to its selective inhibition of COX enzymes .

Antibacterial Activity

In addition to its antiproliferative and anti-inflammatory effects, the compound has shown antibacterial activity against strains such as Mycobacterium tuberculosis. Molecular docking studies indicated a strong binding affinity to specific proteins involved in bacterial stress responses, enhancing its potential as an antibacterial agent .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 2-(1H-indol-3-yl)-N-(2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethyl)-2-oxoacetamide in clinical settings:

- Case Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity towards multiple cancer cell lines with minimal effects on normal cells.

- Case Study on Inflammatory Models : Animal models treated with this compound displayed reduced inflammation markers compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O2S/c1-19-10-12-20(13-11-19)17-31-18-26(22-7-3-5-9-25(22)31)34-15-14-29-28(33)27(32)23-16-30-24-8-4-2-6-21(23)24/h2-13,16,18,30H,14-15,17H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLQRYZTQWDFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。